![molecular formula C9H11F2NO B1396120 3-Ethoxy-2,6-difluorobenzylamine CAS No. 1092461-29-4](/img/structure/B1396120.png)
3-Ethoxy-2,6-difluorobenzylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2,6-difluorobenzylamine typically involves the reaction of 3-ethoxy-2,6-difluorobenzaldehyde with ammonia or an amine source under suitable conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs . The process often includes purification steps such as distillation or crystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2,6-difluorobenzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Modulation of Receptor Activity
One of the prominent applications of 3-Ethoxy-2,6-difluorobenzylamine is its role as a modulator of nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures can act as allosteric modulators of the α7 nAChR subtype, which is implicated in cognitive functions and neurodegenerative diseases. For example, a study demonstrated that modifications to the 2-alkylamino group significantly influenced the potency of related compounds, suggesting that this compound could exhibit similar properties .
2. Selective Agonism
The compound has been investigated for its potential as a selective agonist at the 5-HT2C receptor, which is involved in mood regulation and appetite control. This receptor's modulation has therapeutic implications for conditions like obesity and anxiety disorders. The structural characteristics of this compound may enhance its selectivity and efficacy compared to other compounds .
Material Science Applications
1. Synthesis of Functionalized Materials
This compound serves as a building block in the synthesis of functionalized materials. Its reactivity allows for the incorporation into polymer matrices or as part of complex organic molecules. This versatility is crucial in developing new materials with tailored properties for specific applications, such as sensors or drug delivery systems .
2. Analytical Chemistry
In analytical chemistry, this compound can be utilized as a standard reference material for the calibration of analytical techniques such as chromatography and mass spectrometry. Its well-defined structure aids in establishing reliable methods for quantifying similar compounds in complex mixtures .
Biological Research Applications
1. Cell Biology Studies
The compound's role in cell biology has been explored through its effects on cell signaling pathways. It has been used in studies aimed at understanding the modulation of neurotransmitter systems and their implications in neurological disorders. The ability to influence cellular responses makes it a valuable tool in pharmacological research .
2. In Vitro Studies
In vitro studies have shown that derivatives of this compound can enhance or inhibit various biological activities depending on their structural modifications. For instance, variations in the alkyl groups attached to the amine can lead to significant changes in biological activity profiles .
Compound | Structure Modification | EC50 (µM) | Max Modulation (%) |
---|---|---|---|
7p | Unsubstituted | 2.5 | 500 |
7b | Methyl Group | 1.9 | 600 |
7q | Methyl + Chloride | 0.38 | 1200 |
7r | Ethyl + Chloride | 0.16 | 700 |
7a | Propyl + Chloride | 0.14 | 600 |
This table illustrates how structural modifications impact the efficacy of related compounds at nAChRs, highlighting the potential role of this compound.
Table 2: Synthesis Pathways
Reaction Step | Description |
---|---|
Ortholithiation | Utilization of lithium diisopropylamide |
Addition of Benzaldehyde | Formation of benzoyl derivatives |
Amine Coupling | Introduction of amine groups under specific conditions |
These synthesis pathways demonstrate how derivatives can be formed from this compound for various applications.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2,6-difluorobenzylamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethoxy-2,6-difluorobenzylamine include:
- 3-Ethoxy-2,6-difluorobenzaldehyde
- 3-Ethoxy-2,6-difluorophenol
- 3-Ethoxy-2,6-difluorobenzoic acid
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs . This uniqueness makes it valuable for various specialized applications in scientific research and industry .
Biological Activity
3-Ethoxy-2,6-difluorobenzylamine is a compound of interest due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₁F₂NO and a molecular weight of 187.19 g/mol. The compound features an ethoxy group at the meta position relative to the amine group and two fluorine atoms at the 2 and 6 positions of the aromatic ring. This structural configuration is significant as it can influence both its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological effects including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzylamine compounds, including this compound, exhibit antimicrobial properties. This activity may involve interference with essential biochemical pathways in microbes.
- Neurotransmitter Interaction : The compound's structure suggests potential interactions with neurotransmitter systems, particularly through modulation of receptors involved in cognitive functions .
In Vitro Studies
Recent studies have investigated the compound's effects on cellular processes. For instance, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. One notable finding is its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Case Studies
- Antimicrobial Efficacy : A study evaluating various benzylamine derivatives found that this compound exhibited significant antimicrobial activity against several bacterial strains. The results indicated a dose-dependent response with lower concentrations achieving notable inhibition rates.
- Neuropharmacological Effects : In a series of experiments involving receptor modulation, this compound was tested for its effects on α7 nicotinic acetylcholine receptors (nAChRs). The compound demonstrated allosteric modulation capabilities that enhanced acetylcholine responses in vitro, suggesting potential applications in treating cognitive deficits associated with disorders like schizophrenia .
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
This compound | C₉H₁₁F₂NO | Antimicrobial; Neurotransmitter modulation |
2-Ethoxy-3,5-difluorobenzylamine | C₉H₁₁F₂NO | Potentially different antimicrobial profile |
2,6-Difluorobenzylamine | C₇H₈F₂N | Lacks ethoxy group; simpler structure |
3-Ethoxybenzylamine | C₉H₁₃NO | Comparison without fluorine effects |
Properties
IUPAC Name |
(3-ethoxy-2,6-difluorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4H,2,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDMHGPRTGIRRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601277949 | |
Record name | 3-Ethoxy-2,6-difluorobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092461-29-4 | |
Record name | 3-Ethoxy-2,6-difluorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-2,6-difluorobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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